5-Hydroxy-3-(2-pyridyl)isoxazole
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Overview
Description
5-Hydroxy-3-(2-pyridyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a hydroxyl group at the 5-position and a pyridyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(2-pyridyl)isoxazole can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . These reactions typically require specific conditions such as refluxing in methanol or the use of microwave-assisted techniques .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(2-pyridyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
5-Hydroxy-3-(2-pyridyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(2-pyridyl)isoxazole involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoxazole ring play crucial roles in binding to biological targets, leading to various biological effects . The compound may inhibit enzymes or interact with receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3,5-Disubstituted isoxazoles
- Isoxazole-4-carbaldehydes
- Isoxazoline-N-oxides
Uniqueness
5-Hydroxy-3-(2-pyridyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a pyridyl group on the isoxazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-pyridin-2-yl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-3-1-2-4-9-6/h1-5,10H |
InChI Key |
DNZVPYXAYUPJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)ON2 |
Origin of Product |
United States |
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